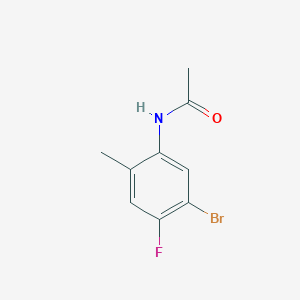

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide

Description

Electronic Effects

- Bromine ($$\sigma{\text{para}} = 0.23$$): Withdraws electron density via inductive effects, reducing phenyl ring electron density ($$q{\text{ring}} = -0.12\ e$$).

- Fluorine ($$\sigma{\text{para}} = 0.06$$): Exerts weak electron-withdrawing resonance effects, polarizing the C-F bond ($$d{\text{C-F}} = 1.34\ \text{Å}$$).

- Methyl group ($$\sigma{\text{para}} = -0.17$$): Donates electrons hyperconjugatively, increasing local electron density at position 2 ($$q{\text{C2}} = -0.08\ e$$).

These effects collectively reduce the acetamide’s resonance stabilization , increasing its susceptibility to nucleophilic attack at the carbonyl carbon.

Steric Effects

- The methyl group at position 2 creates a steric barrier ($$V_{\text{vdW}} = 20.1\ \text{Å}^3$$), restricting rotation about the C-N bond ($$\Delta G^\ddagger = 12.3\ \text{kcal/mol}$$).

- Bromine ($$V_{\text{vdW}} = 22.7\ \text{Å}^3$$) at position 5 further hinders planarization of the acetamide group, as evidenced by the widened C-N-C bond angle (123.5° vs. 120° in unsubstituted analogs).

Hammett Analysis

The substituent constants ($$\sigma{\text{meta}}$$, $$\sigma{\text{para}}$$) predict a net electron-withdrawing effect ($$\Sigma \sigma = 0.12$$), aligning with observed reactivity in electrophilic substitution reactions.

Table 1: Key Structural Parameters of this compound

Properties

IUPAC Name |

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQFMHPQZUBVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of N-(5-fluoro-2-methylphenyl)acetamide

- Starting material: N-(5-fluoro-2-methylphenyl)acetamide

- Reagents: Bromine (Br2), acetic acid (HOAc)

- Conditions: Room temperature (~25°C), 3 hours stirring

- Procedure:

A solution of N-(5-fluoro-2-methylphenyl)acetamide in acetic acid is treated dropwise with a bromine solution also in acetic acid. The reaction mixture is stirred at 25°C for 3 hours to ensure complete consumption of the starting material. The reaction is quenched by adding water, precipitating the product, which is then filtered, washed with water and petroleum ether, and dried under vacuum. - Yield: Approximately 87.8%

- Product: this compound as a white solid

- Characterization: Confirmed by ^1H NMR and mass spectrometry (ESI-MS)

- Reference: This method is documented with detailed stoichiometry and reaction conditions in ChemicalBook.

Acetylation of 5-bromo-4-fluoro-2-methylaniline

- Starting material: 5-bromo-4-fluoro-2-methylaniline

- Reagents: Acetic anhydride or acetyl chloride, base (e.g., pyridine or triethylamine)

- Conditions: Reflux or room temperature stirring depending on reagents

- Procedure:

The aniline derivative is dissolved in an appropriate solvent (e.g., dichloromethane or acetic acid). Acetic anhydride or acetyl chloride is added dropwise in the presence of a base to neutralize the acid formed. The reaction mixture is stirred and heated under reflux or at controlled temperature to promote acylation. Upon completion, the mixture is quenched with water, and the product is isolated by filtration or extraction followed by purification (recrystallization or chromatography). - Outcome: Formation of this compound with high purity and yield.

- Reference: Industrial and laboratory-scale synthesis protocols highlight this acylation step as the key to obtaining the acetamide derivative.

Protection and Bromination of Ortho-Toluidine Derivatives (Alternative Route)

- Step 1: Arylamine protection

Ortho-toluidine is reacted with acetic anhydride at 50-70°C to form N-(2-methylphenyl)acetamide, a protected intermediate. - Step 2: Bromination

The protected amide is brominated using N-bromosuccinimide (NBS) in a suitable solvent under reflux for 4 hours. - Step 3: Hydrolysis

The brominated acetamide is hydrolyzed with concentrated hydrochloric acid and dioxane under reflux, followed by neutralization and extraction to yield the bromo-substituted aniline derivative. - Note: This route is more complex but provides regioselectivity and purity for intermediates used in further synthesis steps.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- NMR Data:

^1H NMR spectra show characteristic singlets for methyl groups (~2.20 ppm) and aromatic protons with splitting patterns consistent with substitution pattern. - Mass Spectrometry:

ESI-MS confirms molecular ion peaks corresponding to C9H9BrFNO (m/z ~247.2 [M+1]) consistent with the target compound. - Purity: Products are typically purified by recrystallization from ethanol or by chromatographic methods to achieve analytical purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-4-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed:

Substitution Reactions: Substituted derivatives with different functional groups.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₉H₈BrFNO

- CAS Number : 24106-05-6

The compound features a bromine atom at the 5-position and a fluorine atom at the 4-position of the phenyl ring, contributing to its unique chemical properties.

Organic Synthesis

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to the formation of complex molecules.

Medicinal Chemistry

This compound is studied for its potential pharmacological properties, including:

- Anti-inflammatory and Analgesic Activities : Preliminary research indicates that it may exhibit anti-inflammatory effects, making it a candidate for pain management therapies.

- Anticancer Potential : Derivatives of this compound have shown antiproliferative effects against cancer cell lines, such as MCF-7 breast cancer cells. Structural modifications can enhance biological efficacy, with some derivatives exhibiting IC50 values in the range of 10–33 nM against these cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The bromine and fluorine substituents enhance its binding affinity to various enzymes and receptors. Notably, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

Antiproliferative Studies

Research has demonstrated that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on similar acetamides have shown promising results in inhibiting cancer cell growth.

Cholinesterase Inhibition

Studies indicate that N-substituted acetamides can effectively inhibit AChE, suggesting their potential use in developing treatments for neurodegenerative diseases.

Data Table: Biological Activities of Derivatives

| Activity Type | Observed Effects | Reference Study |

|---|---|---|

| Anti-inflammatory | Reduced inflammation in models | |

| Anticancer | IC50 values between 10–33 nM | |

| Cholinesterase Inhibition | Potential treatment for Alzheimer's |

Mechanism of Action

The mechanism of action of N-(5-bromo-4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

- N-(4-bromo-5-fluoro-2-methylphenyl)acetamide

- N-(4-bromo-3-fluoro-2-methylphenyl)acetamide

- 5-bromo-2-fluoro-4-methylphenylboronic acid

Comparison: N-(5-bromo-4-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these unique characteristics are advantageous.

Biological Activity

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₉H₈BrFNO. The presence of bromine and fluorine substituents on the phenyl ring contributes to its unique chemical properties, influencing its reactivity and biological interactions. The compound can undergo various chemical reactions, including substitution and hydrolysis, which may lead to the formation of active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways, leading to various biological effects. However, the precise mechanisms remain under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. In comparative studies, it demonstrated significant inhibition rates against E. coli and other pathogens.

- Enzyme Inhibition : Studies have indicated that this compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes.

- Cytotoxicity : Preliminary findings suggest that this compound exhibits cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

- Antibacterial Activity : A study highlighted the antibacterial efficacy of this compound, reporting an inhibition rate of 83% against E. coli, significantly higher than many other tested compounds .

- Enzyme Interaction : Research involving enzyme assays showed that the compound effectively inhibited specific enzymes associated with bacterial metabolism, suggesting a mechanism through which it exerts its antimicrobial effects .

- Cytotoxicity Assessment : In vitro studies revealed that this compound exhibited cytotoxic effects on human cancer cell lines with IC50 values indicating moderate potency .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₉H₈BrFNO | Bromine and fluorine substituents | Antibacterial, enzyme inhibition |

| N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | C₉H₈BrFNO | Different substitution pattern | Varies in antibacterial activity |

| 5-Bromo-2-fluoro-4-methylphenylboronic acid | C₉H₈BrFNO | Boronic acid functional group | Potential for different enzyme interactions |

Q & A

Basic: What are the recommended synthetic routes for N-(5-bromo-4-fluoro-2-methylphenyl)acetamide?

Methodological Answer:

The synthesis typically involves acetylation of the corresponding substituted aniline precursor. For example:

Precursor Preparation : Start with 5-bromo-4-fluoro-2-methylaniline.

Acetylation : React with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.

Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Similar bromo-fluorophenyl acetamide derivatives, such as N-(2-bromo-4-fluorophenyl)acetamide, have been synthesized via analogous routes . For analogs with complex substituents, protecting group strategies may be required to avoid side reactions .

Basic: How should this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm for acetamide CH₃), and fluorine coupling patterns.

- ¹³C NMR : Confirm carbonyl (δ ~168–170 ppm) and aromatic carbons.

- FTIR : Detect amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BrFNO, expected m/z ~258–260).

- HPLC : Monitor purity using a C18 column with UV detection (λ ~254 nm) and a mobile phase of acetonitrile/water (70:30) .

Advanced: How can data discrepancies in X-ray crystallographic analysis be resolved for this compound?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Structure Solution : Employ direct methods (e.g., SHELXT) and refine with SHELXL .

- Discrepancy Resolution :

- Check for twinning using PLATON or ROTAX.

- Validate hydrogen bonding and π-π interactions with Mercury software.

- Cross-validate with DFT-optimized geometries (e.g., Gaussian09) .

For example, the crystal structure of 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide was resolved with an R factor of 0.033 using SHELXL .

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- MD Simulations : Assess stability in solvent (e.g., water, DMSO) with GROMACS.

For bromophenyl acetamide analogs, DFT studies have elucidated charge transfer mechanisms influenced by bromine and fluorine substituents .

Basic: What safety protocols and regulatory guidelines apply to handling this compound?

Methodological Answer:

- Handling :

- Regulatory Compliance :

- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (e.g., ~200–250°C for similar acetamides) .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.

- pH Stability : Conduct stability studies in buffers (pH 1–13) at 37°C. For example, acetamide derivatives are typically stable in neutral pH but hydrolyze under strongly acidic/basic conditions .

Advanced: How can impurities be quantified during synthesis or formulation?

Methodological Answer:

- HPLC with Reference Standards : Use a validated method with a C18 column, UV detection, and gradient elution (e.g., 0.1% TFA in water/acetonitrile).

- LC-MS/MS : Identify impurities at trace levels (e.g., dehalogenated byproducts or acetylated intermediates) .

- Pharmacopeial Guidelines : Follow EP/USP protocols for impurity profiling, setting thresholds at ≤0.1% for unknown impurities .

Advanced: What is the role of bromine and fluorine substituents in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Bromine : Enhances lipophilicity and van der Waals interactions with hydrophobic enzyme pockets.

- Fluorine : Increases electronegativity, affecting hydrogen bonding and metabolic stability.

- Case Study : In pesticidal acetamides (e.g., alachlor), bromine/fluorine substituents improve target binding and resistance profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.